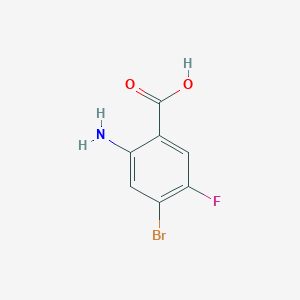

Acide 2-amino-4-bromo-5-fluoro benzoïque

Vue d'ensemble

Description

2-Amino-4-bromo-5-fluorobenzoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid and 2-bromo-4-fluorobenzamide .

Synthesis Analysis

The synthesis of 2-bromo-4-fluorobenzoic acid involves a reaction that is completed when TLC indicates so. The solvent is then evaporated under reduced pressure. The residue is purified by column chromatography (silica gel). The yield of the white solid is 58.6 mg (96%), with a melting point of 120-121 °C .Molecular Structure Analysis

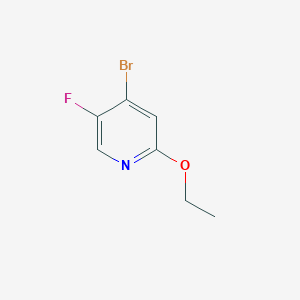

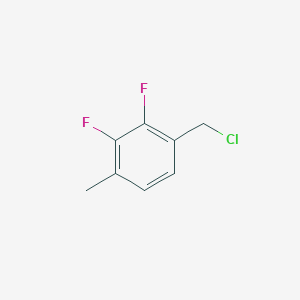

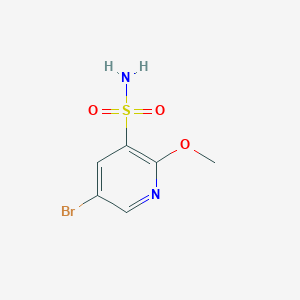

The molecular formula of 2-Amino-4-bromo-5-fluorobenzoic acid is C7H5BrFNO2 . The molecular weight is 234.02 g/mol . The compound is achiral, so no stereoisomerism is observed .Chemical Reactions Analysis

2-Bromo-4-fluorobenzoic acid is used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . Amination of 2-bromo-4-fluorobenzoic acid with aniline yields N-phenyl-4-fluoro-anthranilic acid .Physical And Chemical Properties Analysis

2-Amino-4-bromo-5-fluorobenzoic acid is a white crystalline non-hygroscopic solid . It is practically insoluble in water and freely soluble in NMP and acetonitrile, sparingly soluble in absolute ethanol . The pure drug substance melts at 201° C .Applications De Recherche Scientifique

Synthèse de produits pharmaceutiques

Acide 2-amino-4-bromo-5-fluoro benzoïque: est un matériau de départ essentiel dans la synthèse de divers produits pharmaceutiques. Il est particulièrement important dans la production de médicaments tels que Ofloxacine, Imatinib et Dasatinib . Ces médicaments jouent un rôle crucial dans le traitement des infections et de certains types de cancer, ce qui met en évidence l’importance du composé dans la recherche médicale et le développement de médicaments.

Production de produits chimiques organiques et de matériaux

Le composé sert d’intermédiaire dans la fabrication de divers produits chimiques organiques et matériaux. Sa structure chimique unique permet la création de molécules complexes pouvant être utilisées dans un large éventail d’applications industrielles et de recherche .

Études électrochimiques

This compound: peut servir de matériau d’électrode dans des études électrochimiques. Cette application est cruciale pour le développement de nouvelles batteries et de condensateurs, qui sont des composants essentiels dans les appareils électroniques modernes .

Techniques analytiques

En raison de ses propriétés, ce composé convient à l’utilisation dans diverses techniques analytiques. Il peut aider à l’identification et à la quantification de substances dans un mélange, jouant un rôle essentiel dans l’analyse chimique et les processus de contrôle de la qualité .

Développement d’agents antifongiques

Il est utilisé dans la préparation d’agents antifongiques contenant du bore pour le traitement de conditions telles que l’onychomycose. Cela met en évidence son potentiel pour contribuer à de nouveaux traitements contre les infections fongiques .

Méthodologies de recherche

En tant qu’outil de recherche polyvalent, l’this compound est employé dans différentes méthodologies de recherche. Il aide à l’exploration des réactions chimiques et au développement de nouvelles voies de synthèse, ce qui est fondamental pour faire progresser les connaissances scientifiques .

Mécanisme D'action

Target of Action

It is known to be a versatile compound used as a starting material or intermediate in the synthesis of pharmaceuticals .

Mode of Action

It’s known that the compound can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and properties, potentially influencing its interaction with its targets .

Biochemical Pathways

It’s known to be used in the synthesis of pharmaceuticals such as ofloxacin, imatinib, and dasatinib , which suggests it may play a role in the biochemical pathways these drugs affect.

Result of Action

Given its use as a starting material or intermediate in the synthesis of various pharmaceuticals , it can be inferred that its action may contribute to the therapeutic effects of these drugs.

Safety and Hazards

Orientations Futures

The biological activity of 2-amino-5-fluoro benzoic acid has been predicted based on these values. The inhibition activity of 2-amino-5-bromo benzoic acid with the protein tyrosine kinase 3LQ8 is simulated by using Autodock software . This compound could potentially be used in the development of new anticancer agents .

Analyse Biochimique

Biochemical Properties

2-Amino-4-bromo-5-fluorobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of pharmaceuticals such as Ofloxacin and Imatinib . The interactions of 2-Amino-4-bromo-5-fluorobenzoic acid with these biomolecules are crucial for its role in biochemical pathways, influencing the synthesis and function of these compounds.

Cellular Effects

2-Amino-4-bromo-5-fluorobenzoic acid affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of pharmaceuticals suggests that it may have significant effects on cellular activities, although specific details on its cellular effects are not extensively documented .

Molecular Mechanism

The molecular mechanism of 2-Amino-4-bromo-5-fluorobenzoic acid involves its interactions at the molecular level. It binds with specific biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression. These interactions are essential for its role in the synthesis of pharmaceuticals and other organic compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4-bromo-5-fluorobenzoic acid can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored under inert gas at 2–8°C to maintain its stability

Dosage Effects in Animal Models

The effects of 2-Amino-4-bromo-5-fluorobenzoic acid vary with different dosages in animal models. While specific dosage effects are not extensively documented, it is important to consider potential threshold effects and toxic or adverse effects at high doses. The compound’s role in pharmaceutical synthesis indicates that dosage must be carefully controlled to avoid adverse effects .

Metabolic Pathways

2-Amino-4-bromo-5-fluorobenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for its role in the synthesis of pharmaceuticals and other organic compounds .

Transport and Distribution

The transport and distribution of 2-Amino-4-bromo-5-fluorobenzoic acid within cells and tissues involve specific transporters and binding proteins. These interactions affect its localization and accumulation, which are important for its biochemical functions .

Subcellular Localization

2-Amino-4-bromo-5-fluorobenzoic acid’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function .

Propriétés

IUPAC Name |

2-amino-4-bromo-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAXDURFMBWUGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1374208-42-0 | |

| Record name | 2-Amino-4-bromo-5-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester](/img/structure/B1376335.png)